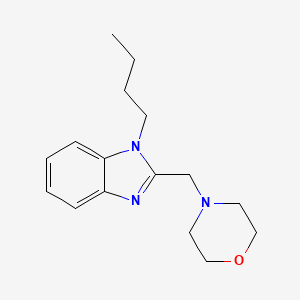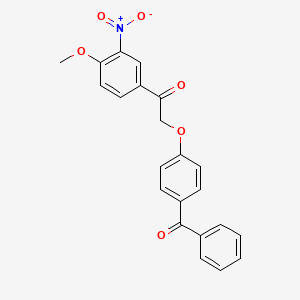![molecular formula C16H15Cl2N3O2 B4393552 N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4393552.png)
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide
Descripción general
Descripción
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide, also known as DBeQ, is a small molecule compound that has been extensively studied for its potential therapeutic applications. DBeQ belongs to the class of compounds known as heat shock protein 90 (Hsp90) inhibitors, which have been shown to have anti-tumor and anti-inflammatory effects.
Mecanismo De Acción
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of the Hsp90 protein. Hsp90 is a chaperone protein that plays a critical role in stabilizing and activating several oncogenic and inflammatory signaling pathways. By inhibiting the activity of Hsp90, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide disrupts the stability and function of these signaling pathways, leading to cell death in cancer cells and reduced inflammation in inflammatory diseases.
Biochemical and physiological effects:
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide has been shown to induce cell death in cancer cells through several mechanisms, including inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide has also been shown to reduce inflammation in animal models of inflammatory diseases through the inhibition of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide in lab experiments is its potency and specificity for Hsp90 inhibition. N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide has been shown to have a higher binding affinity for Hsp90 compared to other Hsp90 inhibitors, making it a valuable tool for studying the role of Hsp90 in cancer and inflammatory diseases. However, one of the limitations of using N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide in lab experiments is its low solubility in water, which can affect its bioavailability and potency.
Direcciones Futuras
Several future directions can be explored for N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide can also be used in combination with other drugs or therapies to enhance its efficacy and reduce its potential side effects. Moreover, the role of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide in modulating the immune system and its potential applications in immunotherapy can also be explored.
Aplicaciones Científicas De Investigación
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Several studies have shown that N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide has potent anti-tumor effects in different cancer cell lines, including breast, prostate, and lung cancer. N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, including rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
N-[3-[(2,4-dichlorobenzoyl)amino]propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-11-5-6-12(13(18)10-11)15(22)20-8-3-9-21-16(23)14-4-1-2-7-19-14/h1-2,4-7,10H,3,8-9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFYXZAMGFJLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725210 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)
![methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4393481.png)
![4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393487.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4393489.png)

![2-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4393497.png)
![ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4393502.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4393503.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)




![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)